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Bimosiamose (disodium)

Cat. No.: B12423092
M. Wt: 906.9 g/mol
InChI Key: ZGEPTUZKSXWWAB-PNGDFCJYSA-L
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Description

Historical Trajectory of Selectin Antagonist Research

The journey toward the development of selectin antagonists began with the discovery of the selectin family of cell adhesion proteins in the 1980s. researchgate.netresearchgate.net These proteins—E-selectin, P-selectin, and L-selectin—were identified as crucial mediators of the initial tethering and rolling of leukocytes on the vascular endothelium, a critical first step in the inflammatory response. researchgate.netoup.com All three selectins are C-type lectins, meaning they bind to carbohydrate structures in a calcium-dependent manner. researchgate.netkarger.com

Initial research identified the isomeric tetrasaccharides, sialyl Lewisx (sLex) and sialyl Lewisa (sLea), as the minimal recognition determinants for selectins. researchgate.netoup.com Consequently, the early history of selectin antagonist design was heavily dominated by the use of sLex as a template. karger.com This led to the creation of a large number of sLex glycomimetics and other molecules with varying glycosidic and peptidic components designed to block selectin binding. karger.com

A significant breakthrough was the detailed understanding of the interaction between P-selectin and its high-affinity natural ligand, P-selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1). karger.comashpublications.org Researchers discovered that high-affinity binding involved not just the sLex-like glycan but also a nearby sulfated tyrosine residue on the protein backbone of PSGL-1. karger.comashpublications.org Since PSGL-1 can bind to E- and L-selectin as well, it is considered a natural pan-selectin ligand and became a key template for subsequent drug design efforts. karger.com This deeper understanding of the molecular interactions paved the way for the rational design of more potent and specific non-carbohydrate, small-molecule antagonists like Bimosiamose (B1667080). acs.orgacs.org

Foundational Principles of Rational Drug Design for Pan-Selectin Antagonists

The rational design of pan-selectin antagonists, which inhibit all three selectin types, is a complex endeavor. A primary challenge is the nature of the selectin ligand-binding site, which is an almost flat, shallow surface, making it difficult for traditional structure-based virtual screening. acs.org Despite the availability of crystal structures for E- and P-selectin, this structural feature complicates the design of small molecules that can bind with high affinity. acs.org

To overcome this, researchers have employed several key principles:

Ligand-Based Design: A common strategy involves using a known active molecule as a template. acs.orgacs.org Bimosiamose itself has served as a template structure for developing new small-molecule selectin antagonists with potentially improved pharmacological properties. nih.govacs.org This approach focuses on mimicking the key binding features of the template to design novel compounds. acs.org

Mimicking Natural Ligands: The high-affinity interaction of PSGL-1 with selectins provides a crucial blueprint. karger.comacs.org Rational drug design aims to create small molecules that compete with natural ligands like PSGL-1. acs.org This involves designing compounds that replicate the essential binding motifs, such as the fucosylated and sialylated glycans and the sulfated protein backbone, but in a non-glycosidic and non-peptidic small-molecule format. acs.orgacs.org

Exploiting Key Interaction Points: Detailed analysis of the selectin-ligand binding interface revealed that the area near the protein-bound calcium ion is a critical region for interaction. karger.com Drug design focuses on creating molecules that effectively engage this region to block the binding of natural ligands. karger.com The goal is to develop small molecules (molecular weight < 500) that can achieve nanomolar in vitro activity. acs.org

These principles guided the development of synthetic antagonists that move away from complex carbohydrate structures towards small molecules with more favorable drug-like properties. nih.govacs.org

Structural Framework and Glycomimetic Attributes of Bimosiamose (Disodium)

Bimosiamose is a nonoligosaccharide, pan-selectin antagonist that was designed to mimic the binding characteristics of natural selectin ligands in a small-molecule format. medchemexpress.comtargetmol.com It is a dimeric compound with a molecular weight of 862.9 g/mol for the acid form and 906.9 g/mol for the disodium (B8443419) salt. ncats.iodrugfuture.com

The structural framework of Bimosiamose is built upon a central 1,6-hexanediyl linker connecting two biphenyl (B1667301) structures. drugfuture.com This design incorporates several key glycomimetic features:

Mannose Moieties: Each biphenyl unit is substituted with an α-D-mannopyranosyloxy group. These mannose moieties serve as functional surrogates for the fucose residue found in the natural sLex ligand, which is essential for selectin recognition. researchgate.net

Carboxylate Groups: The molecule possesses two acetic acid groups, one on each biphenyl system. drugfuture.com These carboxylate groups are strategically positioned to mimic the negatively charged sialic acid component of sLex, which is crucial for binding to the calcium ion in the selectin's carbohydrate-recognition domain. researchgate.net

Bimosiamose has been developed in two forms: the dicarboxylic acid (TBC-1269) and its corresponding disodium salt (TBC-1269Z), which is referred to as Bimosiamose disodium. karger.comdrugbank.com

Table 1: Chemical Properties of Bimosiamose and Bimosiamose Disodium

Property Bimosiamose (TBC-1269) Bimosiamose Disodium (TBC-1269Z)
CAS Number 187269-40-5 187269-60-9
Molecular Formula C₄₆H₅₄O₁₆ C₄₆H₅₂Na₂O₁₆
Molecular Weight 862.91 g/mol 906.88 g/mol
Appearance White solid Slightly hygroscopic white powder

Data sourced from DrugFuture. drugfuture.com

The inhibitory activity of Bimosiamose has been quantified through in vitro assays, demonstrating its function as a pan-selectin antagonist by blocking E-, P-, and L-selectin. medchemexpress.comtargetmol.comglpbio.com

Table 2: In Vitro Inhibitory Activity of Bimosiamose

Selectin Target IC₅₀ (μM)
E-selectin 88
P-selectin 20
L-selectin 86

IC₅₀ represents the concentration required to inhibit 50% of selectin activity. Data sourced from MedchemExpress and GlpBio. medchemexpress.comglpbio.com

Through this carefully designed structure, Bimosiamose acts as a competitive antagonist, blocking the initial rolling and adhesion of leukocytes to the vascular endothelium, thereby inhibiting a key step in the inflammatory process. medchemexpress.comnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Bimosiamose
Bimosiamose disodium
Cylexin (CY-1503)
E-selectin
GMI-1070 (Rivipansel)
GMI-1271
GMI-1359
L-selectin
P-selectin
P-selectin Glycoprotein Ligand-1 (PSGL-1)
Sialyl Lewisa (sLea)
Sialyl Lewisx (sLex)
TBC-1269
TBC-1269Z

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H52Na2O16 B12423092 Bimosiamose (disodium)

Properties

Molecular Formula

C46H52Na2O16

Molecular Weight

906.9 g/mol

IUPAC Name

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate

InChI

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1

InChI Key

ZGEPTUZKSXWWAB-PNGDFCJYSA-L

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Molecular Pharmacology and Target Engagement

Comprehensive Selectin Antagonism Profile

Bimosiamose (B1667080) exhibits a broad inhibitory activity across all three selectin types, functioning as a pan-selectin antagonist. researchgate.netnih.gov Its primary mechanism involves blocking the binding sites on selectins that would otherwise recognize carbohydrate ligands on the surface of leukocytes, thereby preventing cell adhesion. nih.gov The inhibitory potency of bimosiamose varies for each selectin, with research indicating the highest affinity for P-selectin. medchemexpress.com This comprehensive antagonism allows it to interfere with multiple pathways of leukocyte recruitment.

E-selectin is expressed on the surface of activated endothelial cells following stimulation by pro-inflammatory cytokines. nih.govfrontiersin.org Bimosiamose inhibits E-selectin with an IC50 value of 88 μM. medchemexpress.com The molecule functions by blocking the lectin-like domain of E-selectin, which is responsible for binding to carbohydrate ligands on leukocytes. nih.govnih.gov This action prevents the initial capture and subsequent rolling of leukocytes along the blood vessel wall, a crucial step for their extravasation into inflamed tissues. frontiersin.org Some in vivo studies suggest that bimosiamose's primary functional effect is mediated through the blockade of E-selectin-dependent adhesion. nih.gov By inhibiting this interaction, bimosiamose disrupts a key process in the recruitment of inflammatory cells. researchgate.net

P-selectin is rapidly mobilized to the surface of activated endothelial cells and platelets, where it plays a critical role in the initial tethering of leukocytes. nih.govashpublications.org Bimosiamose demonstrates its highest potency against P-selectin, with an IC50 of 20 μM. medchemexpress.com The mechanism involves the direct inhibition of P-selectin's ability to bind to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), on the surface of leukocytes. ashpublications.orgnih.gov In vitro studies have shown that preincubation of P-selectin-coated plates with bimosiamose results in a concentration-dependent decrease in neutrophil adhesion. researchgate.net This inhibition of the P-selectin/PSGL-1 pathway effectively blocks the capture and rolling of inflammatory cells, which is a foundational step in thromboinflammation. ashpublications.orgdovepress.com

L-selectin is expressed on the surface of most leukocytes and mediates their rolling on activated endothelium as well as their homing to secondary lymphoid tissues. nih.govfrontiersin.org Bimosiamose inhibits L-selectin with an IC50 value of 86 μM. medchemexpress.com The molecule works by preventing L-selectin from binding to its carbohydrate ligands on endothelial cells. nih.gov This interference disrupts not only the rolling of leukocytes at sites of inflammation but also the process of secondary tethering, where circulating leukocytes bind to already adherent leukocytes. frontiersin.org By blocking L-selectin, bimosiamose adds another layer to its anti-inflammatory action, impacting multiple stages of leukocyte recruitment. researchgate.netnih.gov

Ligand Mimicry and Binding Dynamics

Bimosiamose functions as a glycomimetic, a small molecule designed to mimic the structure and function of natural carbohydrate ligands that bind to selectins. researchgate.net This mimicry allows it to act as a competitive antagonist, occupying the binding sites on selectins and preventing their interaction with endogenous ligands like Sialyl Lewis X and P-selectin glycoprotein ligand-1 (PSGL-1).

The Sialyl Lewis X (sLeX) tetrasaccharide is a key carbohydrate moiety present on the surface of leukocytes that is recognized by all three selectins, particularly E- and P-selectin. nih.govnih.govnih.gov The interaction between the lectin domain of selectins and sLeX is a critical initiating event for leukocyte tethering and rolling. nih.gov Bimosiamose, although a non-oligosaccharide with minimal carbohydrate structural motifs, is designed to mimic the essential functional groups of sLeX. researchgate.netnih.gov It competitively binds to the calcium-dependent lectin domain of the selectins, thereby physically obstructing the binding of sLeX-containing glycoproteins on leukocytes. nih.gov This competitive inhibition effectively prevents the initial adhesion of inflammatory cells to the vascular endothelium. nih.gov

P-selectin glycoprotein ligand-1 (PSGL-1) is the primary high-affinity ligand for P-selectin and also binds with lower affinity to E- and L-selectin. ashpublications.orgmdpi.com The interaction between P-selectin on activated endothelium or platelets and PSGL-1 on leukocytes is a crucial paradigm for mediating the capture and rolling of these cells under the shear forces of blood flow. nih.govnih.gov Bimosiamose disrupts this paradigm not by interacting with PSGL-1 directly, but by binding to P-selectin. This binding event blocks the site on P-selectin that recognizes and binds to the sLeX and sulfated tyrosine residues on PSGL-1. nih.govashpublications.org By preventing the P-selectin/PSGL-1 interaction, bimosiamose effectively inhibits leukocyte tethering, rolling, and the formation of leukocyte-platelet aggregates, which are central processes in inflammation and thrombosis. dovepress.comnih.gov

Quantitative Assessment of Receptor Affinity and Dissociation Kinetics

Bimosiamose exhibits a broad inhibitory activity against all three members of the selectin family: E-selectin, P-selectin, and L-selectin. The receptor affinity of bimosiamose has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of the compound required to inhibit 50% of the selectin-mediated cell adhesion.

While specific dissociation kinetics (k_on and k_off rates) for bimosiamose are not extensively detailed in the public domain, the IC50 values provide a robust measure of its binding affinity to the selectin receptors.

Bimosiamose Receptor Affinity (IC50)

Selectin TargetIC50 (μM)
E-selectin88
P-selectin20
L-selectin86

Molecular Regulation of Cell Adhesion Cascades

The inflammatory cascade is a complex process involving the recruitment of leukocytes from the bloodstream to the site of inflammation. This process is initiated by the adhesion of leukocytes to the vascular endothelium, a multi-step process involving tethering, rolling, firm adhesion, and transmigration. Bimosiamose intervenes in the early stages of this cascade.

Intervention in Leukocyte Rolling and Tethering Phenomena

Leukocyte rolling and tethering are the initial, transient adhesive interactions between leukocytes and the endothelial lining of blood vessels. These processes are primarily mediated by the selectin family of adhesion molecules. Bimosiamose, as a pan-selectin antagonist, directly interferes with these initial steps of the leukocyte adhesion cascade. researchgate.netnih.gov

By competitively binding to E-selectin and P-selectin on the surface of activated endothelial cells, and L-selectin on leukocytes, bimosiamose prevents the interaction between these selectins and their carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes. This inhibition of selectin-ligand binding disrupts the initial capture and subsequent rolling of leukocytes along the vessel wall. In vitro studies have demonstrated that bimosiamose effectively inhibits the adhesion of neutrophils to P-selectin. researchgate.net Furthermore, in vivo studies in animal models have shown that bimosiamose can impede inflammatory cell accumulation. researchgate.net

Modulation of Leukocyte Transmigration Processes

Following rolling and firm adhesion, leukocytes undergo transmigration, also known as diapedesis, where they move across the endothelial barrier into the underlying tissue. While selectins are most critical for the initial tethering and rolling phases, the entire process of leukocyte extravasation is a coordinated sequence of events. By effectively blocking the initial selectin-mediated interactions, bimosiamose indirectly modulates the subsequent steps of the adhesion cascade, including transmigration.

Cellular and Biochemical Mechanisms of Action

Inhibition of Leukocyte Adhesion to Endothelium

Bimosiamose (B1667080) targets E-selectin, P-selectin, and L-selectin, which are expressed on endothelial cells and leukocytes. researchgate.netnih.gov By blocking these molecules, Bimosiamose prevents the initial, transient adhesions that allow circulating leukocytes to slow down and roll along the blood vessel wall, a prerequisite for their subsequent firm adhesion and migration into inflamed tissues. nih.govmedchemexpress.comnih.gov This inhibitory action has been demonstrated across various types of leukocytes.

Bimosiamose effectively inhibits the recruitment of neutrophils to sites of inflammation by blocking the initial rolling phase of adhesion. medchemexpress.com The selectins mediate the tethering and rolling of neutrophils on the vascular endothelium, which is a critical step before they can firmly adhere and exit the bloodstream. nih.govfrontiersin.org Bimosiamose has shown a preferential activity against neutrophil adhesion in some in vitro studies. researchgate.net

Clinical studies have quantified the effect of Bimosiamose on neutrophil counts in inflammatory models. In a study on ozone-induced airway inflammation in healthy volunteers, inhaled Bimosiamose reduced the number of sputum neutrophils. nih.govbmj.com Similarly, in a trial involving patients with Chronic Obstructive Pulmonary Disease (COPD), treatment with Bimosiamose led to a reduction in sputum neutrophil counts compared to placebo. ersnet.org

Table 1: Effect of Bimosiamose on Sputum Neutrophil Counts in Clinical Studies

Study Population Intervention Model Reported Reduction in Sputum Neutrophils Reference
Healthy Volunteers Ozone-induced inflammation 40% nih.govbmj.com

Similar to its effect on neutrophils, Bimosiamose also impedes the adhesion of eosinophils. Both cell types utilize P-selectin for adhesion, a process that Bimosiamose inhibits. researchgate.net Eosinophil trafficking from the bloodstream into tissues is a multi-step process that begins with selectin-mediated rolling along the vascular endothelium. frontiersin.orgmdpi.com

However, research suggests that eosinophil adhesion may be more resistant to inhibition by Bimosiamose compared to neutrophil adhesion. researchgate.net Despite this, clinical data from a study in COPD patients demonstrated that inhaled Bimosiamose treatment resulted in a notable reduction in the absolute numbers of eosinophils in induced sputum. ersnet.org

Bimosiamose's role as a pan-selectin antagonist extends to other key immune cells, including lymphocytes and monocytes. nih.gov The recruitment of these cells to inflamed tissues also relies on selectin-mediated interactions with the endothelium. frontiersin.orgfrontiersin.org

Studies have demonstrated the efficacy of Bimosiamose in reducing the presence of these cells at inflammatory sites. In an ozone-induced inflammation model, Bimosiamose significantly reduced the number of lymphocytes in sputum. bmj.com Furthermore, in a study with COPD patients, Bimosiamose treatment decreased the counts of both lymphocytes and macrophages (which are derived from monocytes) in induced sputum. ersnet.orgnih.gov

Table 2: Effect of Bimosiamose on Sputum Lymphocyte and Macrophage Counts

Cell Type Study Population Reported Reduction in Sputum Cell Count Reference
Lymphocytes Healthy Volunteers 65% bmj.com
Lymphocytes COPD Patients 44% ersnet.org

Modulation of Inflammatory Cytokine and Chemokine Expression

By inhibiting the initial stages of leukocyte recruitment, Bimosiamose can indirectly influence the broader inflammatory environment, including the expression of key signaling molecules like cytokines and chemokines.

Interleukin-8 (IL-8), a member of the CXC chemokine family, is a potent chemoattractant and activator for neutrophils. nih.govmdpi.com Its expression is often upregulated during inflammatory responses. mdpi.com Multiple clinical studies have shown that treatment with Bimosiamose leads to a significant reduction in IL-8 concentrations.

In studies involving both healthy subjects with ozone-induced airway inflammation and patients with COPD, inhaled Bimosiamose consistently diminished the concentration of IL-8 in sputum. nih.govbmj.comersnet.orgnih.gov This reduction aligns with the compound's primary mechanism of reducing leukocyte infiltration, as fewer inflammatory cells at the site would lead to lower production of chemokines.

Table 3: Effect of Bimosiamose on Sputum Interleukin-8 (IL-8) Concentration

Study Population Intervention Model Reported Reduction in Sputum IL-8 Reference
Healthy Volunteers Ozone-induced inflammation 35% nih.govbmj.com
COPD Patients Chronic inflammation 27% ersnet.org

While Bimosiamose effectively reduces IL-8, its influence on other major pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) appears to be limited, depending on the specific inflammatory context. nih.gov These cytokines are central to a wide range of inflammatory processes. mdpi.commdpi.com

In a human endotoxemia model, where inflammation was induced by lipopolysaccharide (LPS), the administration of Bimosiamose did not have a significant effect on the induced release of TNF-α or IL-6. nih.gov This finding suggests that while Bimosiamose is effective at blocking the selectin-mediated recruitment of leukocytes, it may not directly interfere with the signaling pathways that lead to the production of these specific cytokines in this type of systemic inflammatory response. nih.gov

Interaction with Platelet-Mediated Processes

Bimosiamose disodium (B8443419) is a pan-selectin antagonist that influences inflammatory processes by targeting the selectin family of adhesion molecules: E-selectin, L-selectin, and P-selectin. researchgate.netnih.gov Its interaction with platelet-mediated events is primarily centered on its potent inhibition of P-selectin. medchemexpress.com P-selectin is a protein stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells. nih.gov Upon activation of platelets or endothelial cells by various stimuli, P-selectin is rapidly translocated to the cell surface. nih.govnih.gov On the platelet surface, P-selectin acts as a critical adhesion receptor, initiating the interaction between activated platelets and leukocytes, a key event in thromboinflammation. mdpi.com

The mechanism of Bimosiamose does not involve direct interference with the intrinsic biochemical pathways of platelet activation, such as those mediated by thromboxane (B8750289) A2 or adenosine (B11128) diphosphate (B83284) (ADP). youtube.com Instead, Bimosiamose modulates the downstream consequences of platelet activation. Once platelets are activated, they expose P-selectin on their surface. mdpi.com Bimosiamose exerts its effect at this stage by competitively binding to P-selectin and inhibiting its ability to engage with its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which is expressed on the surface of leukocytes like neutrophils and monocytes. mdpi.comnih.gov

By blocking this crucial P-selectin/PSGL-1 interaction, Bimosiamose effectively uncouples platelet activation from the subsequent adhesion of leukocytes. This prevents the recruitment of inflammatory cells to sites of vascular injury or inflammation, a process that is heavily dependent on the adhesive functions of activated platelets. The inhibitory potency of Bimosiamose varies across the different selectin types, with its strongest activity observed against P-selectin. medchemexpress.com

Selectin TargetBimosiamose IC₅₀ (μM)
P-selectin20
L-selectin86
E-selectin88

The formation of platelet-leukocyte aggregates (PLAs) is a hallmark of thrombo-inflammatory conditions and represents a direct physical link between hemostasis and the immune response. mdpi.com This process is initiated predominantly by the binding of P-selectin on activated platelets to the PSGL-1 receptor on leukocytes. nih.govnih.gov This initial tethering and rolling interaction is a prerequisite for the subsequent firm adhesion and activation of leukocytes. nih.gov

Bimosiamose, as a P-selectin antagonist, directly inhibits the foundational step of PLA formation. ashpublications.org By preventing the P-selectin/PSGL-1 binding, the compound reduces the formation of these heterotypic cell aggregates in circulation. mdpi.comnih.gov The reduction in PLAs curtails the reciprocal activation between platelets and leukocytes. Activated platelets can trigger leukocytes to release pro-inflammatory cytokines, while activated leukocytes can, in turn, enhance platelet activation and coagulation. mdpi.comfrontiersin.org Therefore, Bimosiamose's ability to diminish PLA formation is a key mechanism through which it attenuates inflammatory responses in various pathological conditions, including airway inflammation. nih.govnih.gov

MoleculeLocationFunction in PLA FormationEffect of Bimosiamose
P-selectin (CD62P)Activated PlateletsBinds to PSGL-1 on leukocytes to initiate tethering.Binding is inhibited.
PSGL-1 (CD162)Leukocytes (Neutrophils, Monocytes)Ligand for P-selectin, mediating initial cell contact.Interaction with P-selectin is blocked.
Mac-1 (CD11b/CD18)Activated LeukocytesIntegrin that mediates firm adhesion to platelets.Indirectly affected due to inhibition of initial tethering.

Interplay with Intracellular Signaling Pathways

The anti-inflammatory effects of Bimosiamose are rooted in its ability to block extracellular adhesion events, which in turn prevents the activation of various intracellular signaling pathways that drive inflammatory gene expression. Cell adhesion mediated by selectins is not a passive process; the engagement of these molecules initiates signal transduction cascades within the involved cells, leading to further activation and amplification of the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. mdpi.com In a resting state, NF-κB proteins are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. biorxiv.org Upon stimulation by various signals, including those from cell adhesion events, a signaling cascade leads to the degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus. nih.govfrontiersin.org In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and other adhesion molecules. nih.gov

Bimosiamose modulates the NF-κB pathway indirectly. By blocking the initial interaction between leukocytes and activated platelets or endothelial cells, Bimosiamose prevents the outside-in signaling that would otherwise contribute to NF-κB activation in these cells. For example, the adhesion of leukocytes via selectins can trigger signals that synergize with other pro-inflammatory stimuli to robustly activate NF-κB. nih.gov By inhibiting this critical adhesion step, Bimosiamose effectively dampens a key signal for NF-κB activation, leading to a downstream reduction in the production of inflammatory mediators like Interleukin-8. nih.gov

Beyond NF-κB, selectin engagement is known to trigger other important signal transduction networks that contribute to the inflammatory cascade. One notable example is the mitogen-activated protein kinase (MAPK) pathway. Research has shown that neutrophil tethering to endothelial cells via E-selectin can activate the MAPK signal transduction pathway, which is crucial for the subsequent activation of integrins required for firm adhesion. bioxcell.com As a pan-selectin antagonist, Bimosiamose's inhibition of E-selectin would be expected to interfere with this activation pathway, further contributing to its anti-inflammatory effects.

Furthermore, platelet activation itself is potentiated by signaling molecules such as Akt and ERK, which are components of pathways that can be triggered by cell-cell and cell-matrix interactions. mdpi.com While Bimosiamose does not block the initial activation of platelets by agonists, its prevention of platelet-leukocyte and platelet-endothelial interactions limits the amplification of these signaling pathways that result from the formation of a complex inflammatory microenvironment. mdpi.comfrontiersin.org By disrupting the initial cell adhesion events, Bimosiamose helps to quell the propagation and amplification of pro-inflammatory signals through these interconnected networks.

Preclinical Pharmacological Characterization and Biological Efficacy

In Vitro Pharmacological Assessment

The in vitro evaluation of bimosiamose (B1667080) was designed to quantify its interaction with selectins and determine its functional consequences on cell adhesion and behavior.

Bimosiamose has been shown to inhibit cell adhesion processes that are fundamental to the inflammatory response. acs.org The compound functions by targeting the interaction between leukocytes and endothelial cells. Specifically, it has demonstrated the ability to inhibit the binding of cells expressing sialyl Lewisx (sLex), a key carbohydrate ligand, to surfaces coated with selectin fusion proteins. acs.org This inhibition of sLex-dependent binding is a primary mechanism through which bimosiamose prevents the initial tethering and subsequent rolling of leukocytes on the endothelial surface, which are critical precursors to their extravasation into tissues.

Bimosiamose is characterized as a pan-selectin antagonist, meaning it targets all three types of selectin molecules: E-selectin (expressed on endothelial cells), P-selectin (expressed on platelets and endothelial cells), and L-selectin (expressed on leukocytes). medchemexpress.comresearchgate.net Binding assays have been conducted to determine the concentration of bimosiamose required to inhibit 50% of the binding activity (IC50) for each selectin. These assays reveal that bimosiamose has modest but comprehensive potency against the selectin family. medchemexpress.comresearchgate.net

Selectin TypeIC50 Value (μM)Reference
E-Selectin88 medchemexpress.com
P-Selectin20 medchemexpress.com
L-Selectin86 medchemexpress.com

Functional assays confirm that the primary mechanism of bimosiamose is the inhibition of cell recruitment. medchemexpress.com Studies indicate that the compound operates by blocking the initial rolling phase of neutrophil recruitment to sites of inflammation. medchemexpress.com Importantly, bimosiamose has been shown to inhibit this recruitment without exerting any cytotoxic effects on neutrophils. medchemexpress.com However, in a human endotoxemia model, bimosiamose did not affect changes in leukocyte subpopulations or the formation of platelet-leukocyte aggregates. nih.gov

In Vivo Efficacy in Disease Models

The anti-inflammatory potential of bimosiamose has been investigated in various preclinical animal and human models of both acute and chronic inflammation.

Bimosiamose has demonstrated favorable anti-inflammatory effects in several acute models. In a study of ozone-induced airway inflammation in healthy human volunteers, inhaled bimosiamose significantly reduced key inflammatory markers in sputum compared to placebo. nih.gov Specifically, it led to a reduction in neutrophil counts and concentrations of pro-inflammatory mediators. nih.gov

Effects of Bimosiamose in Ozone-Induced Airway Inflammation nih.gov
Parameter Measured (in Sputum)Reduction Compared to Placebop-value
Neutrophil Count40%p = 0.068
Interleukin-8 (IL-8)35%p = 0.004
Matrix-Metalloproteinase-9 (MMP-9)46%p = 0.022

In a rat model of ischemia-reperfusion injury, intravenous administration of bimosiamose significantly ameliorated neutrophil migration by 81% and was associated with a marked increase in survival. medchemexpress.com In contrast, in a human model of lipopolysaccharide (LPS)-induced endotoxemia, bimosiamose did not attenuate the activation of tissue factor-triggered coagulation or the release of inflammatory cytokines such as tumor necrosis factor and interleukin-6. nih.gov

The efficacy of bimosiamose has also been assessed in models of chronic inflammatory diseases. researchgate.net In a human allergen challenge model of asthma, inhaled bimosiamose was shown to significantly attenuate the late asthmatic reaction (LAR), a key feature of allergic airway inflammation. researchgate.netnih.gov The maximum fall in forced expiratory volume in 1 second (FEV1) during the late phase was reduced by 50.2% in subjects treated with bimosiamose compared to placebo. nih.gov

In a clinical trial involving patients with Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by persistent airway inflammation, inhaled bimosiamose demonstrated an ability to attenuate this inflammation. nih.gov Treatment led to a statistically significant decrease in the concentration of interleukin-8 and the number of macrophages in the sputum of COPD patients. nih.gov Bimosiamose was also developed for the treatment of psoriasis, a chronic inflammatory skin condition. springer.comresearchgate.net

Summary of Bimosiamose Effects in Chronic Inflammation Models
Disease ModelKey FindingReference
Allergic Asthma (Human Allergen Challenge)Attenuated the maximum Late Asthmatic Reaction (LAR) by 50.2% compared to placebo. nih.gov
Chronic Obstructive Pulmonary Disease (COPD)Decreased sputum Interleukin-8 (IL-8) and macrophage counts. nih.gov

Role in Experimental Ischemia-Reperfusion Injury

Bimosiamose has demonstrated efficacy in preclinical models of ischemia-reperfusion (I/R) injury. semanticscholar.org In a study utilizing Sprague-Dawley rats, intravenous administration of Bimosiamose (25 mg/kg) was shown to significantly increase survival following hepatic ischemia-reperfusion. medchemexpress.com The most significant protective effect was observed when the compound was administered 15 minutes before reperfusion, resulting in a 70% survival rate. medchemexpress.com

Beyond survival, Bimosiamose treatment led to a marked decrease in liver enzyme levels at six hours post-reperfusion, indicating a reduction in organ damage. medchemexpress.com A key mechanism of action identified was the significant amelioration of neutrophil migration, which was inhibited by 81%. medchemexpress.com This inhibition of inflammatory cell recruitment corresponded with improved histologic damage scores in the affected tissue. medchemexpress.com

Table 1: Efficacy of Bimosiamose in a Rat Model of Ischemia-Reperfusion Injury

Parameter Observation Source
Survival Rate 70% (when administered 15 mins before reperfusion) medchemexpress.com
Neutrophil Migration Significantly ameliorated (81% inhibition) medchemexpress.com
Liver Enzymes Markedly decreased 6 hours post-reperfusion medchemexpress.com

| Histologic Damage | Improved scores compared to control | medchemexpress.com |

Evaluation in Preclinical Models of Inflammatory Dermatoses

The therapeutic potential of Bimosiamose has been evaluated in preclinical models of inflammatory skin conditions. Specifically, the pan-selectin antagonist has been shown to be effective in preclinical models of psoriasis. semanticscholar.org This demonstrated efficacy in animal models suggested that targeting the selectin-mediated recruitment of leukocytes is a viable strategy for inflammatory dermatoses and provided the basis for further investigation into its use for psoriasis. semanticscholar.org

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Analyses

Disposition Kinetics in Preclinical Species

Detailed preclinical pharmacokinetic parameters for Bimosiamose, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) in common preclinical species (e.g., rats, dogs, monkeys), are not widely reported in publicly available scientific literature.

Biotransformation Pathways in Preclinical Models

Specific studies detailing the metabolic fate and biotransformation pathways of Bimosiamose in preclinical models have not been published in the available literature. Therefore, information regarding its primary metabolites or the enzymatic processes involved in its breakdown in these species is not available.

Elimination Characteristics in Preclinical Investigations

The precise elimination half-life and routes of excretion (e.g., renal, fecal) of Bimosiamose in preclinical animal models have not been detailed in the accessible scientific literature.

Assessment of Drug-Metabolizing Enzyme Interaction Potential (e.g., Cytochrome P450)

There are no publicly available in vitro or in vivo preclinical studies assessing the potential of Bimosiamose to inhibit or induce major cytochrome P450 (CYP450) enzymes. nih.govfda.govresearchgate.netnih.gov Consequently, its potential for drug-drug interactions via this major metabolic pathway has not been characterized in the literature.

Advanced Research Methodologies and Analytical Approaches

Biophysical and Spectroscopic Techniques for Molecular Interaction Analysis

Understanding the direct interaction between Bimosiamose (B1667080) and its molecular targets—E-selectin, P-selectin, and L-selectin—is fundamental to characterizing its function as an antagonist. While specific studies detailing the application of all biophysical techniques to Bimosiamose are not extensively published, the analysis of selectin-ligand interactions is a well-established field. nih.govjohnshopkins.edu These techniques are crucial for quantifying the binding affinity, kinetics, and thermodynamics of the Bimosiamose-selectin complexes.

Key biophysical methods applicable to studying Bimosiamose include:

Surface Plasmon Resonance (SPR): This technique allows for the real-time, label-free analysis of binding kinetics. In a typical assay, a selectin protein would be immobilized on a sensor chip, and solutions containing Bimosiamose at various concentrations would be flowed over the surface. SPR detects changes in the refractive index at the surface as Bimosiamose binds to and dissociates from the selectin, providing data to calculate association (on-rate) and dissociation (off-rate) constants, and ultimately the binding affinity (K_D). mdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. universityofgalway.ie By titrating Bimosiamose into a solution containing a selectin, ITC can determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction. This information offers deep insight into the forces driving the molecular recognition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR, can identify which parts of a ligand are in close contact with its protein target. mdpi.com These experiments would reveal the specific moieties of the Bimosiamose molecule that form the binding epitope with the selectin's carbohydrate recognition domain, guiding further structure-activity relationship (SAR) studies.

These methods collectively provide a quantitative and detailed picture of the molecular interactions that underpin the antagonistic activity of Bimosiamose.

Table 1: Biophysical Techniques for Bimosiamose-Selectin Interaction Analysis
TechniquePrincipleKey Parameters MeasuredApplication to Bimosiamose
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon molecular binding to a sensor surface. mdpi.comAssociation rate (k_on), Dissociation rate (k_off), Affinity (K_D).Quantifying the kinetics and affinity of Bimosiamose binding to E-, P-, and L-selectin.
Isothermal Titration Calorimetry (ITC)Measures heat changes associated with molecular binding events. universityofgalway.ieAffinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).Determining the thermodynamic driving forces of the Bimosiamose-selectin interaction.
Saturation Transfer Difference (STD) NMRDetects transient binding of a small molecule to a large protein by transferring magnetic saturation from the protein to the bound ligand. mdpi.comBinding epitope of the ligand, relative affinity.Identifying the specific chemical groups on Bimosiamose that interact with the selectin binding pocket.

Advanced Imaging and Microscopy for Cellular Adhesion Studies

The primary biological function of Bimosiamose is to inhibit the recruitment of leukocytes to sites of inflammation, a process initiated by selectin-mediated cell adhesion. medchemexpress.comnih.gov Advanced imaging techniques are indispensable for visualizing and quantifying the effects of the compound on these dynamic cellular events. These methods allow researchers to observe the multi-step leukocyte adhesion cascade—including tethering, rolling, and firm adhesion—under conditions that mimic physiological blood flow. cellmicrosystems.comnih.gov

Laminar Flow Chamber Assays: In vitro flow chambers are commonly used to study leukocyte adhesion to a monolayer of cultured endothelial cells. frontiersin.org Leukocytes are perfused through the chamber at a defined shear stress, and their interactions with the endothelial layer are recorded using video microscopy. This setup allows for precise quantification of the number of rolling and adherent cells, as well as their rolling velocity. The assay can be used to determine the inhibitory concentration (e.g., IC50) of Bimosiamose for each step of the adhesion cascade.

Intravital Microscopy (IVM): IVM enables the real-time visualization of leukocyte-endothelial interactions within the microcirculation of a living animal. nih.gov This powerful in vivo technique provides a physiological context for studying the effects of Bimosiamose. Following the induction of an inflammatory response in a specific tissue (e.g., the cremaster muscle or mesentery), fluorescently labeled leukocytes can be observed and tracked as they interact with the vessel wall, providing direct evidence of the compound's efficacy in a complex biological system.

Confocal and Super-Resolution Microscopy: These high-resolution imaging techniques can be applied to fixed or live cells to study the subcellular localization of selectins and their ligands, and how Bimosiamose might alter the organization of adhesion molecules on the cell surface. nih.gov While less focused on the dynamic flow aspect, they provide detailed spatial information critical for understanding the molecular mechanics of adhesion.

Table 2: Advanced Imaging Techniques for Cellular Adhesion Studies
TechniqueEnvironmentPrimary EndpointRelevance to Bimosiamose Research
Laminar Flow Chamber with Video MicroscopyIn VitroQuantification of leukocyte rolling velocity, tethering, and firm adhesion under defined shear flow. frontiersin.orgTo determine the dose-dependent efficacy of Bimosiamose in preventing leukocyte adhesion to endothelial cells.
Intravital Microscopy (IVM)In VivoReal-time visualization and measurement of leukocyte trafficking and adhesion in the microvasculature of a living animal. nih.govTo confirm the anti-inflammatory and anti-adhesion activity of Bimosiamose in a physiological context.
Confocal/Super-Resolution MicroscopyIn Vitro/Ex VivoHigh-resolution spatial mapping of adhesion molecules on the cell surface. nih.govTo investigate if Bimosiamose affects the clustering or expression of selectins on endothelial cells or leukocytes.

Computational Modeling and In Silico Drug Design

Computational approaches are integral to modern drug discovery, from initial hit identification to lead optimization. rug.nl For a molecule like Bimosiamose, which is a glycomimetic designed to interfere with a protein-carbohydrate interaction, in silico methods are particularly valuable. researchgate.net These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. Since Bimosiamose was designed as a mimetic of the natural selectin ligand sialyl Lewis X (sLex), its development was likely guided by LBDD principles. researchgate.netnih.gov These methods use the structural and chemical features of known active ligands like sLex to design novel compounds.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic regions) required for biological activity. A model could be generated based on the conformation of sLex when bound to a selectin. This model would then serve as a 3D query to screen virtual compound libraries for molecules, like Bimosiamose, that possess the correct spatial arrangement of these key features. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design or screen for inhibitors. nih.govnih.gov With the availability of crystal structures for E-, P-, and L-selectin, SBDD provides a powerful tool for understanding how Bimosiamose interacts with its targets and for designing next-generation inhibitors.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Docking simulations can be used to place Bimosiamose into the carbohydrate-binding site of each selectin. The resulting poses are scored based on predicted binding energy, helping to rationalize the compound's pan-selectin activity and identify key interactions, such as those with the essential calcium ion in the binding site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the Bimosiamose-selectin complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein binding site.

Table 3: Computational Modeling Approaches in Bimosiamose Research
ApproachBasis of MethodPrimary ApplicationExample in Selectin Antagonist Design
Ligand-Based (e.g., Pharmacophore Modeling)Uses the structure of known active ligands (e.g., sialyl Lewis X). nih.govVirtual screening for new chemical scaffolds that mimic the active ligand.Identifying non-carbohydrate mimetics that spatially match the key binding features of sLex.
Structure-Based (e.g., Molecular Docking)Uses the 3D crystal structure of the target protein (e.g., P-selectin). nih.govPredicting the binding mode and affinity of a ligand within the target's active site.Docking Bimosiamose into the selectin binding pocket to predict key hydrogen bonds and ionic interactions.

"-Omics" Technologies in Preclinical Research (e.g., Proteomics, Metabolomics)

While the primary mechanism of Bimosiamose is the direct inhibition of selectins, its downstream biological effects in a complex inflammatory disease model can be widespread. "-Omics" technologies, such as proteomics and metabolomics, offer a global, unbiased view of the molecular changes that occur in response to drug treatment, providing insights beyond the primary mechanism of action. mdpi.commdpi.com

Proteomics: Proteomics is the large-scale study of proteins. In preclinical studies of Bimosiamose for conditions like asthma or psoriasis, proteomic analysis of relevant biological samples (e.g., bronchoalveolar lavage fluid, skin tissue biopsies) could be employed. nih.gov Using techniques like mass spectrometry, researchers can quantify changes in the expression of hundreds or thousands of proteins simultaneously. This could reveal that Bimosiamose treatment, beyond simply blocking leukocyte adhesion, leads to a downstream reduction in specific inflammatory cytokines, chemokines, or tissue-remodeling enzymes, providing potential biomarkers for drug efficacy.

Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. researchgate.netmetabolon.com By analyzing the metabolome of plasma, urine, or tissue samples from preclinical models treated with Bimosiamose, researchers can obtain a functional readout of the physiological state. nih.gov For instance, treatment might alter pathways related to oxidative stress or specific lipid mediator classes involved in inflammation. This approach can help to build a more complete picture of the drug's in vivo effects and may uncover unexpected mechanisms or off-target activities.

Emerging Research Frontiers and Unaddressed Questions

Deeper Elucidation of Cellular and Subcellular Mechanisms

The foundational mechanism of Bimosiamose (B1667080) is its ability to block the initial tethering and rolling of leukocytes, a critical step in their extravasation to inflamed tissues. nih.govmedchemexpress.com It operates by antagonizing the selectin family of adhesion molecules with varying potency.

Target SelectinIC50 Value
E-selectin88 µM
P-selectin20 µM
L-selectin86 µM
Data sourced from MedchemExpress. medchemexpress.com

Research has shown that this antagonism leads to a reduction in inflammatory cell recruitment. For instance, in an ozone-induced airway inflammation model, Bimosiamose significantly reduced the concentration of interleukin-8 and matrix-metalloproteinase-9 in sputum. nih.govbmj.com In vitro studies have further revealed that Bimosiamose exhibits preferential activity, more potently inhibiting neutrophil adhesion to P-selectin compared to eosinophil adhesion. researchgate.net

However, the cellular and subcellular consequences of selectin blockade by Bimosiamose are not fully understood. A significant unaddressed question is the precise downstream signaling cascade that is altered following the inhibition of leukocyte rolling. While it effectively inhibits cell recruitment, it appears to do so without exerting any cytotoxic effects on neutrophils. medchemexpress.com Furthermore, in a human endotoxemia model, Bimosiamose did not significantly affect the lipopolysaccharide (LPS)-induced coagulation response or the release of key inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-6. nih.gov This suggests that its mechanism is highly specific and does not interfere with all inflammatory pathways. Future research must focus on identifying the specific intracellular signaling pathways in both leukocytes and endothelial cells that are modulated by Bimosiamose, beyond the initial adhesion event.

Identification of Novel Molecular Partners and Off-Targets

The primary molecular targets of Bimosiamose are well-established as E-selectin, P-selectin, and L-selectin. nih.govmedchemexpress.com Its design as a mimetic of sLex is intended to ensure this specificity. researchgate.net However, the complete pharmacological profile of any small molecule requires a thorough investigation of potential alternative binding partners and off-target effects.

To date, research has concentrated on the on-target effects related to selectin antagonism. There is a notable gap in the literature regarding a systematic search for other molecular interactors. The lack of effect observed in the human endotoxemia model, where it failed to suppress key inflammatory markers, raises questions about whether other molecular pathways might counteract its intended action in certain biological contexts. nih.gov

Future research frontiers must include comprehensive screening studies to identify any novel molecular partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking simulations could be employed to uncover unforeseen interactions. Identifying such partners is crucial for two main reasons:

Explaining unexpected clinical results: Off-target interactions could clarify why Bimosiamose shows efficacy in some inflammatory models but not others.

Uncovering new therapeutic possibilities: Novel binding partners could reveal new mechanisms of action and potentially expand the therapeutic applications of Bimosiamose or its derivatives.

A thorough characterization of its interactome will provide a more complete understanding of its biological activity and inform the development of next-generation selectin inhibitors with improved specificity and efficacy.

Advanced Synthetic Strategies for Mechanistic Probes and Derivatives

Bimosiamose is a synthetic, biphenyl-based, nonoligosaccharide antagonist whose chemical structure, 1,6-Bis[3-(3-carboxymethylphenyl)-4-(2-α-d-mannopyranosyloxy)phenyl]hexane, was rationally designed. acs.org The strategy involved creating dimeric compounds from simpler selectin antagonists to significantly enhance binding potency, likely through additional interactions within the selectin lectin domain. acs.org

While the current synthesis has proven effective for producing the compound for clinical investigation, advanced synthetic strategies are needed to propel the next phase of research. nih.gov A key unaddressed area is the development of specialized chemical tools derived from the Bimosiamose scaffold.

Future synthetic efforts should focus on:

Mechanistic Probes: Synthesizing derivatives of Bimosiamose that are tagged with fluorescent dyes, biotin, or radioactive isotopes. These probes would be invaluable for cellular and subcellular localization studies, allowing researchers to visualize the compound's distribution in tissues, its binding to cell surfaces, and potential internalization.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of Bimosiamose analogs with systematic modifications to the biphenyl (B1667301) core, the hexane (B92381) linker, and the mannose moieties. acs.org These derivatives would help to precisely map the pharmacophore and identify which structural elements are critical for potency and selectivity against each selectin.

Photoaffinity Labels: Creating derivatives with photo-reactive groups that can be used to covalently link Bimosiamose to its binding partners upon UV irradiation. This would be a powerful tool for definitively identifying both its primary targets and any unknown off-target proteins in a complex biological sample.

The development of these advanced chemical probes and derivatives is essential for dissecting the compound's mechanism of action at a molecular level and for designing future pan-selectin antagonists with superior pharmacological properties.

Q & A

Q. What is the molecular mechanism of Bimosiamose (disodium) as a pan-selectin inhibitor, and how does this inform its use in inflammatory disease models?

Bimosiamose inhibits E-, P-, and L-selectins by blocking their carbohydrate-binding domains, thereby preventing leukocyte rolling and adhesion to endothelial cells. Its IC50 values are 88 μM (E-selectin), 20 μM (P-selectin), and 86 μM (L-selectin) . This mechanism reduces neutrophil recruitment to inflammatory sites, as demonstrated in in vitro assays (e.g., inhibition of SSL5-induced platelet activation ) and in vivo models like allergic asthma . Researchers should validate target engagement using flow cytometry to measure selectin-ligand binding or migration assays with human neutrophils.

Q. What experimental models are used to assess Bimosiamose’s efficacy in leukocyte recruitment inhibition?

Common models include:

  • In vitro : Migration assays using triple-negative breast cancer cell lines (e.g., MDA-MB-231 and SUM159) treated with lung-conditioned media, where Bimosiamose reduced migration by ~20–25% .
  • In vivo : Allergen-challenge models in rodents or sheep, where inhaled Bimosiamose (25 mg/kg) attenuated late asthmatic reactions by 50% .
  • Clinical : Phase II trials in asthma patients, focusing on eosinophil recruitment and histamine release .

Q. How do researchers determine the optimal dosing range for Bimosiamose in preclinical studies?

Preclinical dosing is guided by human-equivalent dose calculations. For example, in vivo studies in rats use 25 mg/kg intravenously to achieve plasma concentrations equivalent to the human dose (5–60 mg/kg) . Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma levels with selectin inhibition efficacy.

Advanced Research Questions

Q. What methodological strategies resolve discrepancies between Bimosiamose’s in vitro potency and in vivo efficacy?

While Bimosiamose shows pan-selectin inhibition in vitro, its in vivo effects may primarily target E-selectin due to tissue-specific expression or pharmacokinetic factors . To address this:

  • Use tissue-specific selectin knockout models to isolate individual selectin contributions.
  • Combine intravital microscopy with fluorescently labeled leukocytes to visualize adhesion dynamics in real time .
  • Perform transcriptomic profiling of inflamed tissues to identify dominant selectin isoforms.

Q. How should conflicting clinical trial outcomes for Bimosiamose be interpreted (e.g., efficacy in psoriasis vs. limited asthma response)?

Discrepancies may arise from differences in administration routes (inhaled vs. systemic) or disease-specific pathophysiology. For example:

  • Inhaled Bimosiamose reduced late asthmatic reactions by 50% but showed no effect on early responses .
  • Subcutaneous administration improved psoriasis by reducing epidermal thickness and lymphocyte infiltration . Researchers should conduct dose-ranging studies and biomarker analyses (e.g., serum sE-selectin levels) to optimize therapeutic windows for specific conditions.

Q. What adaptive clinical trial designs are suitable for evaluating Bimosiamose in heterogeneous inflammatory diseases like COPD?

Adaptive designs, such as Bayesian response-adaptive randomization , allow dose adjustments based on interim analyses of biomarkers (e.g., sputum neutrophil counts). Phase II trials for COPD could integrate multi-omics endpoints (e.g., proteomics of bronchoalveolar lavage fluid) to identify patient subgroups with heightened selectin-mediated inflammation .

Methodological Considerations

Q. How can researchers ensure data integrity when studying Bimosiamose’s anti-inflammatory effects?

  • Use blinded analysis for histologic scoring (e.g., liver damage in reperfusion injury models ).
  • Validate findings across orthogonal assays (e.g., ELISA for cytokine levels and flow cytometry for leukocyte adhesion markers).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. What statistical approaches address variability in Bimosiamose’s preclinical data?

  • Apply mixed-effects models to account for inter-individual variability in animal studies.
  • Use bootstrap resampling for small-sample in vitro migration assays (e.g., n=3 replicates ).
  • Conduct meta-analyses of historical trial data to identify confounding factors (e.g., comorbidities in COPD patients ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.